1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)4-7(15-16)6-2-1-3-14-5-6/h1-5,10H,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZQDENAEOZZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its therapeutic implications.
The compound is characterized by its unique structure, which includes a difluoromethyl group and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 226.19 g/mol. The presence of both fluorine and nitrogen atoms contributes to its biological activity and pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specifically, compounds containing similar structural motifs have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
Table 1: IC50 Values of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.83 |
| 1,3-Diphenyl-1H-pyrazole derivatives | A549 | 1.81 |
| Benzimidazole hybrids | HeLa | 0.90 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain analogs demonstrated selective COX-2 inhibition with IC50 values significantly lower than conventional anti-inflammatory drugs like diclofenac .
Table 2: Inhibition Potency of Pyrazole Derivatives on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 5.40 | 0.01 |
| Celecoxib | 10.00 | 0.05 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. In anticancer applications, it has been observed to arrest the cell cycle at the G1 phase by downregulating cyclin D2 and CDK2 proteins, leading to reduced cell proliferation . In terms of anti-inflammatory effects, the compound's inhibition of COX enzymes results in decreased production of prostaglandins, thus alleviating inflammation.
Case Studies
In a recent study evaluating the efficacy of various pyrazole derivatives against human tumor cell lines, it was found that compounds with similar structural features to this compound exhibited significant growth inhibition across multiple cancer types . The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares a pyrazole-carboxamide scaffold with several analogs, but variations in substituents significantly alter physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Molecular Weight : The target compound (239.18 g/mol) is significantly smaller than analogs like 4h (630.10 g/mol) and Razaxaban (635.48 g/mol), suggesting better membrane permeability and oral absorption .
- Polarity : The carboxamide group (-CONH₂) in the target compound enhances hydrophilicity compared to 5i (-SO₂CH₃) and PC 222 (-CONHCH₃), which may affect solubility and protein binding .
- Fluorine Content : The difluoromethyl group (-CF₂H) provides moderate electronegativity and metabolic stability, whereas Razaxaban ’s trifluoromethyl (-CF₃) group increases lipophilicity and potency .
Preparation Methods
Synthetic Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Substitution/Hydrolysis | Alpha, beta-unsaturated ester reacts with 2,2-difluoroacetyl halide (X = F or Cl) in presence of acid-binding agent (triethylamine or N,N-diisopropylethylamine) in organic solvent (dioxane, THF, DCM) at low temperature. Followed by alkali hydrolysis (NaOH or KOH). | 2,2-Difluoroacetyl halide, alpha,beta-unsaturated ester, base, solvent | Alpha-difluoroacetyl intermediate carboxylic acid solution |
| 2. Condensation/Cyclization | Addition of catalyst (sodium or potassium iodide), then condensation with methylhydrazine aqueous solution (≥40% mass concentration) at low temperature (-30°C to 0°C), followed by reduced pressure and heating (50-120°C) to cyclize. Acidification precipitates crude pyrazole carboxylic acid. | Methylhydrazine solution, catalyst KI/NaI, acidification | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
| 3. Purification | Recrystallization from 35-65% aqueous alcohol (methanol, ethanol, or isopropanol) to achieve >99.5% purity. | Alcohol-water mixture | Pure pyrazole acid product |
Advantages and Notes
- The process reduces isomeric impurities significantly (isomer ratio improved to ~95:5).
- Yield around 75.9% reported.
- Raw materials are readily available and the operation is relatively simple.
- The method is scalable and suitable for industrial production.
Method B: Halogenation-Diazotization-Coupling-Grignard-Carboxylation Route
Synthetic Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Halogenation | N-methyl-3-aminopyrazole undergoes bromination or iodination at the pyrazole 4-position. | Bromine or iodine | 4-bromo- or 4-iodo-N-methyl-3-aminopyrazole |
| 2. Diazotization and Coupling | Diazotization of the amino group followed by coupling with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group at position 3. | Potassium difluoromethyl trifluoroborate, diazotization reagents | 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole |
| 3. Grignard Exchange and Carboxylation | Grignard reagent formation via isopropyl magnesium chloride, followed by reaction with carbon dioxide to install the carboxylic acid at position 4. | Isopropyl magnesium chloride, CO2 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
Advantages and Notes
- Total yield of the three-step sequence up to 64%.
- Product purity exceeds 99.5%.
- Avoids formation of isomeric impurities common in cyclization methods.
- The method is operationally straightforward and amenable to scale-up.
Comparative Summary of Preparation Methods
| Feature | Method A (Difluoroacetyl Halide + Cyclization) | Method B (Halogenation + Coupling + Grignard) |
|---|---|---|
| Starting Materials | Alpha,beta-unsaturated esters, 2,2-difluoroacetyl halide, methylhydrazine | N-methyl-3-aminopyrazole, bromine/iodine, potassium difluoromethyl trifluoroborate |
| Key Reaction Types | Substitution, hydrolysis, condensation, cyclization | Halogenation, diazotization, coupling, Grignard formation, carboxylation |
| Yield | ~75.9% | Up to 64% |
| Purity | >99.5% after recrystallization | >99.5% |
| Isomer Formation | Reduced but some isomers present (~5%) | Minimal isomer formation |
| Scalability | High, simple operation | High, straightforward steps |
| Industrial Viability | Good | Good |
Application to 1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
The target compound differs by substitution at the pyrazole 3-position with a pyridin-3-yl group and carboxamide functionality at position 5. The above methods provide a foundation for preparing the pyrazole core with difluoromethyl substitution, which can be further functionalized:
- Pyridin-3-yl substitution can be introduced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on halogenated pyrazole intermediates.
- Carboxamide formation can be achieved by converting the carboxylic acid intermediate to the corresponding acid chloride followed by amidation with ammonia or amines.
Thus, a plausible synthetic route involves:
- Preparation of 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid via Method A or B.
- Halogenation or functional group transformation at the 3-position to enable pyridin-3-yl installation.
- Amidation of the carboxylic acid to carboxamide.
Research Findings and Notes
- The use of 2,2-difluoroacetyl halide and methylhydrazine in Method A is noted for its high yield and operational simplicity, but requires careful control of reaction temperature and pH for optimal purity.
- Method B’s diazotization and coupling with potassium difluoromethyl trifluoroborate is a modern approach that avoids isomer formation, making it attractive for high-purity requirements.
- Both methods emphasize recrystallization from aqueous alcohol mixtures to achieve >99.5% purity, critical for pharmaceutical intermediates.
- Catalysts such as potassium iodide improve reaction efficiency in cyclization steps.
- The choice of solvents (dioxane, tetrahydrofuran, dichloromethane) and bases (triethylamine, N,N-diisopropylethylamine) influences yield and purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves condensation of a pyrazole precursor with a pyridinyl substituent, followed by carboxamide formation. For example, a pyrazole-5-carboxylic acid derivative can be activated using thionyl chloride (SOCl₂) to form an acid chloride, which is then coupled with an amine under basic conditions (e.g., triethylamine) in dichloromethane . Regioselectivity is controlled by steric and electronic factors; substituent positioning on the pyridine ring (e.g., para vs. meta) and reaction temperature (reflux vs. room temperature) significantly impact product distribution .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming substituent positions and purity. X-ray crystallography provides definitive structural validation, as demonstrated for related pyrazole-5-carboxamide derivatives, revealing dihedral angles between the pyrazole, pyridine, and aryl rings . Infrared (IR) spectroscopy identifies carboxamide C=O stretching (~1650–1700 cm⁻¹), while mass spectrometry (MS) confirms molecular weight .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or aqueous buffers with cosolvents (e.g., ethanol). Stability studies under varying pH (4–9) and temperatures (4–37°C) are recommended. For long-term storage, lyophilization and storage at –20°C in sealed, argon-purged vials prevent hydrolysis of the difluoromethyl group .
Advanced Research Questions
Q. What computational strategies are employed to predict the bioactivity of this compound, and how do docking results align with experimental data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or receptors) evaluates binding affinities. For pyrazole derivatives, docking studies often highlight interactions between the carboxamide group and active-site residues (e.g., hydrogen bonds with Asp or Glu). Validation involves comparing predicted binding energies with IC₅₀ values from enzymatic assays .
Q. How do structural modifications (e.g., fluorination, pyridinyl substitution) affect the compound’s pharmacokinetic properties?
- Methodological Answer : Fluorination (e.g., difluoromethyl) enhances metabolic stability by resisting oxidative degradation. Pyridinyl substitution at position 3 improves solubility via hydrogen bonding. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (<3.5) with improved blood-brain barrier penetration. In vivo studies in rodent models assess bioavailability and half-life .
Q. What are the contradictions in reported biological activities of structurally similar pyrazole carboxamides, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antitumor vs. anticoagulant activity) may arise from assay conditions (e.g., cell line variability) or impurities. Reproducibility is ensured by standardizing protocols (e.g., MTT assay for cytotoxicity) and verifying compound purity via HPLC (>95%). Meta-analyses of published data identify outliers and validate trends .
Q. What challenges exist in scaling up synthesis, and how can they be addressed?
- Methodological Answer : Scaling up faces issues like low yields in coupling steps (e.g., <50% in amide formation). Optimization includes using coupling agents (e.g., HATU) or flow chemistry for controlled mixing. Green chemistry approaches (e.g., solvent-free reactions) reduce waste, while process analytical technology (PAT) monitors reaction progression in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
